Ammonium methanesulfonate

Übersicht

Beschreibung

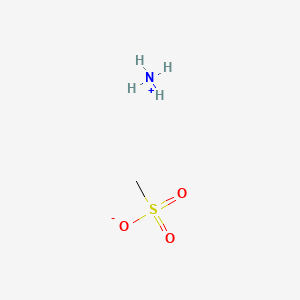

Ammonium methanesulfonate is an organic salt with the chemical formula CH₇NO₃S. It is derived from methanesulfonic acid and ammonia. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium methanesulfonate can be synthesized through the neutralization of methanesulfonic acid with ammonia. The reaction is typically carried out in an aqueous solution, where methanesulfonic acid (CH₃SO₃H) reacts with ammonia (NH₃) to form this compound (CH₇NO₃S) and water (H₂O): [ \text{CH}_3\text{SO}_3\text{H} + \text{NH}_3 \rightarrow \text{CH}_7\text{NO}_3\text{S} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of ammonia to methanesulfonic acid under cooling to manage the exothermic nature of the reaction. The resulting solution is then concentrated and crystallized to obtain the pure compound.

Analyse Chemischer Reaktionen

Substitution Reactions

The methanesulfonate group in ammonium methanesulfonate acts as a leaving group in nucleophilic substitution reactions. For example:

Here, nucleophiles (Nu⁻) such as halides (Cl⁻, Br⁻) or alcohols displace the methanesulfonate group to form esters or alkyl halides .

Acid-Base Reactions

This compound can dissociate in aqueous solutions to release methanesulfonic acid (MSA) and ammonia:

This equilibrium enables its use as a buffering agent in reactions requiring controlled acidity .

Atmospheric Particle Formation

MSA (the conjugate acid of methanesulfonate) reacts with atmospheric amines (e.g., methylamine, dimethylamine) and ammonia to form nanoparticles (2.5–10 nm diameter). Key findings include:

Particle Formation Efficiency

| Base | Relative Particle Formation Efficiency | Dependence on Water |

|---|---|---|

| Methylamine (MA) | Highest | Strongly enhanced |

| Trimethylamine (TMA) | Moderate | Enhanced |

| Dimethylamine (DMA) | Moderate | Enhanced |

| Ammonia (NH₃) | Lowest (2–3 orders lower than MA) | Weakly enhanced |

Water vapor significantly accelerates particle growth by stabilizing intermediate clusters via hydrogen bonding .

Reaction Mechanism

Quantum chemical calculations reveal that MSA and amines form stable ion pairs (e.g., CH₃SO₃⁻·[CH₃NH₃]⁺), which grow into larger clusters through sequential addition of MSA, base, and water molecules. The process follows:

Cluster stability depends on the base’s gas-phase basicity and hydrogen-bonding capacity .

Oxidative Degradation

This compound undergoes heterogeneous oxidation when exposed to hydroxyl (OH) radicals, forming intermediates such as sulfates and organic peroxides. For example:

This degradation pathway is critical in aging atmospheric aerosols .

Biological Interactions

In microbial systems, this compound influences methane-oxidizing bacteria (MOB). High ammonium concentrations (≥17.3 mM) temporarily inhibit methane oxidation by altering MOB community structure, favoring Type I over Type II methanotrophs .

Key Research Findings

-

Particle Nucleation : this compound contributes to new particle formation (NPF) in marine environments, where MSA concentrations are elevated .

-

Synergistic Effects : In mixed sulfuric acid (SA)-MSA systems, MSA enhances SA-driven nucleation with amines but suppresses it with ammonia .

-

Environmental Impact : NPF driven by MSA and amines affects cloud formation and climate feedbacks .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Reagent in Organic Synthesis

- AMS is primarily used as a reagent in organic synthesis, particularly in the formation of methanesulfonate esters. It facilitates nucleophilic substitution reactions due to the presence of the methanesulfonate group, which acts as a leaving group.

Comparison with Similar Compounds

| Compound | Cation | Properties |

|---|---|---|

| Ammonium Methanesulfonate | NH₄⁺ | High solubility, non-volatile |

| Sodium Methanesulfonate | Na⁺ | Similar reactivity but lower solubility |

| Potassium Methanesulfonate | K⁺ | Higher reactivity but less stability |

Biological Applications

Protein Stabilization

- AMS is employed in biological research for stabilizing proteins and enzymes. Its non-volatile nature allows it to maintain protein structure during experiments, making it useful in biochemical assays and formulations.

Antibacterial Agent

- Recent studies indicate that AMS exhibits genotoxic properties and can act as an antibacterial agent. It reacts with water to produce hydrogen sulfide, which has implications for DNA interactions .

Medical Applications

Drug Formulations

- AMS is being investigated for its potential use in drug formulations as a stabilizing agent. Its ability to enhance solubility and maintain the integrity of active pharmaceutical ingredients makes it a candidate for various therapeutic applications .

Industrial Applications

Electrochemical Processes

- In industrial settings, AMS is utilized in electroplating processes due to its high conductivity and stability. It serves as a catalyst in various chemical reactions, including biodiesel production .

Clean Technology

- The compound is also explored for its applications in clean technology, particularly as an alternative acid catalyst for esterification processes. Its environmentally friendly profile compared to traditional strong acids enhances its appeal in sustainable practices .

Environmental Impact

Aerosol Formation

- Research has shown that this compound can contribute to aerosol nucleation processes in the atmosphere. Its interactions with ammonia and water lead to the formation of stable clusters that play a role in atmospheric chemistry .

Case Studies

- Stabilization of Memantine

- Electrochemical Applications

Wirkmechanismus

The primary mechanism of action for ammonium methanesulfonate involves its ability to donate the methanesulfonate group in chemical reactions. This group can participate in nucleophilic substitution reactions, where it acts as a leaving group, facilitating the formation of new chemical bonds. The compound’s stability and solubility in water also contribute to its effectiveness in various applications.

Vergleich Mit ähnlichen Verbindungen

Sodium Methanesulfonate: Similar in structure but contains sodium instead of ammonium.

Potassium Methanesulfonate: Contains potassium as the cation.

Methanesulfonic Acid: The parent acid from which ammonium methanesulfonate is derived.

Uniqueness: this compound is unique due to its ammonium cation, which imparts different solubility and reactivity characteristics compared to its sodium and potassium counterparts. Its non-volatile nature and stability make it particularly useful in applications where these properties are desired.

Biologische Aktivität

Ammonium methanesulfonate (AMS) is a compound that has garnered attention for its biological activities, particularly in relation to methane oxidation and its interactions with microbial communities. This article synthesizes findings from various studies to elucidate the biological implications of AMS, focusing on its effects on methane-oxidizing bacteria (MOB), environmental impacts, and potential applications.

This compound is a salt formed from methanesulfonic acid and ammonia. Its chemical structure can influence its solubility and reactivity in biological systems. The compound is known to participate in various biochemical reactions, including those involving microbial metabolism.

Effects on Methane Oxidation

Recent studies have highlighted the role of AMS in influencing methane oxidation processes. Methane-oxidizing bacteria (MOB) are crucial for mitigating methane emissions from aquatic ecosystems. Research indicates that AMS can have both positive and negative effects on the activity of these bacteria, depending on its concentration.

Case Study: Impact on MOB Communities

A study conducted in microcosms simulating eutrophic freshwater lake sediments demonstrated that varying concentrations of ammonium (including AMS) significantly impacted methane oxidation potential (MOP) and the abundance of the pmoA gene, which is indicative of MOB activity.

- Findings :

- At lower concentrations (5 mM), AMS slightly enhanced MOP compared to control groups.

- At higher concentrations (200 mM), a decrease in MOP was observed initially, but after 14 days, MOP increased significantly, suggesting a complex interaction over time.

| Concentration of AMS | Day 1 MOP (μmol/g dry sediment day) | Day 14 MOP (μmol/g dry sediment day) |

|---|---|---|

| Control | 0.77 | 1.94 |

| 5 mM | Higher than control | Not significantly different |

| 20-100 mM | Lower than control | Not significantly different |

| 200 mM | Lower than control | Significantly higher than other treatments |

The influence of AMS on MOB activity appears to be mediated through several mechanisms:

- Nutrient Availability : AMS serves as a source of nitrogen, which is essential for microbial growth and activity.

- Gene Expression : High levels of AMS were associated with increased transcription of the pmoA gene, suggesting enhanced metabolic activity under certain conditions.

- Community Composition : The presence of AMS altered the composition of MOB communities, which could affect overall methane cycling in ecosystems.

Environmental Implications

The application of AMS in agricultural or wastewater treatment contexts could enhance methane oxidation, potentially reducing greenhouse gas emissions. However, careful management is required to avoid negative impacts associated with high ammonium concentrations.

Eigenschaften

CAS-Nummer |

22515-76-0 |

|---|---|

Molekularformel |

CH7NO3S |

Molekulargewicht |

113.14 g/mol |

IUPAC-Name |

azane;methanesulfonic acid |

InChI |

InChI=1S/CH4O3S.H3N/c1-5(2,3)4;/h1H3,(H,2,3,4);1H3 |

InChI-Schlüssel |

QHYIGPGWXQQZSA-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)[O-].[NH4+] |

Kanonische SMILES |

CS(=O)(=O)O.N |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

75-75-2 (Parent) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.